molecular formula C17H19N5O B12315966 (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile

(2Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile

Cat. No.: B12315966
M. Wt: 309.4 g/mol
InChI Key: XTRCQUADBZJCAS-PFONDFGASA-N
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Description

2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile is a complex organic compound that features a unique combination of functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. The process may start with the preparation of the isoindole core, followed by the introduction of the amino group, and finally the attachment of the piperazine and nitrile functionalities. Common reagents used in these steps include amines, nitriles, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrile or other functional groups.

    Substitution: The amino and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-1H-isoindol-1-ylidene)-3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile
  • 2-(3-amino-1H-isoindol-1-ylidene)-3-(4-phenylpiperazin-1-yl)-3-oxopropanenitrile

Uniqueness

2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable subject of study for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

(2Z)-2-(3-aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile

InChI

InChI=1S/C17H19N5O/c1-2-21-7-9-22(10-8-21)17(23)14(11-18)15-12-5-3-4-6-13(12)16(19)20-15/h3-6H,2,7-10H2,1H3,(H2,19,20)/b15-14-

InChI Key

XTRCQUADBZJCAS-PFONDFGASA-N

Isomeric SMILES

CCN1CCN(CC1)C(=O)/C(=C\2/C3=CC=CC=C3C(=N2)N)/C#N

Canonical SMILES

CCN1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N

Origin of Product

United States

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